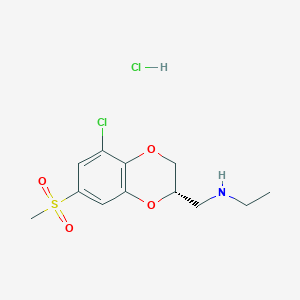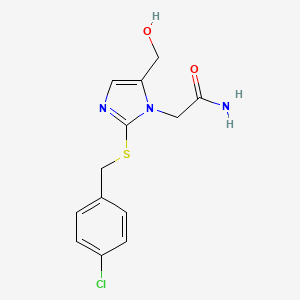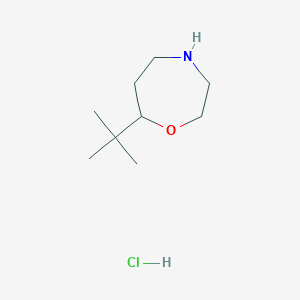![molecular formula C20H20N6O B2445541 6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-25-7](/img/structure/B2445541.png)
6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.421. The purity is usually 95%.
BenchChem offers high-quality 6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has shown promise as an anticancer agent . Researchers have synthesized and screened derivatives of this scaffold for their cytotoxic potential against various cancer cell lines, including fibroblast (L929), alveolar basal epithelial (A549), cervical carcinoma (HeLa), fibrosarcoma (HT-1080), breast (MCF-7), and gastric (SGC-7901) cells . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Researchers have synthesized related compounds with potential antimicrobial activity, suggesting that this scaffold could be a valuable starting point for drug development in this field .
Analgesic and Anti-Inflammatory Effects
While specific studies on this compound’s analgesic and anti-inflammatory properties are limited, its structural features make it an interesting candidate for further investigation. Triazolothiadiazines have been associated with anti-inflammatory effects, and this compound may follow suit .
Enzyme Inhibitors
The compound’s structure suggests potential as an enzyme inhibitor . Specifically, it may interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These interactions could have therapeutic implications, such as in the treatment of neurodegenerative diseases or metabolic disorders .
Potential as Antitubercular Agents
Triazolothiadiazines have been investigated as potential antitubercular agents . Given the urgent need for new tuberculosis treatments, exploring derivatives of this compound could yield valuable insights .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship (SAR) of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design and development. Researchers have conducted in silico pharmacokinetic and molecular modeling studies to explore how modifications to the compound affect its biological activity .
Eigenschaften
IUPAC Name |
6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-8-4-5-9-15(13)22-18-14-12-21-26(2)19(14)25-20(24-18)23-16-10-6-7-11-17(16)27-3/h4-12H,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJARPHJBXKTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)




![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)


![6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride](/img/structure/B2445476.png)
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)